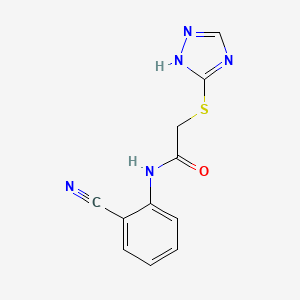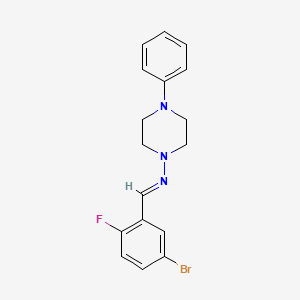
N-(2-cyanophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide, also known as CTAA, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the family of triazole derivatives and has been synthesized using various methods. CTAA has demonstrated promising results in scientific research, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Compounds similar to N-(2-cyanophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide have been synthesized and evaluated for various biological activities. For instance, triazole-based derivatives demonstrate inhibitory activity against enzymes like mushroom tyrosinase, a key enzyme in melanogenesis, suggesting potential applications in treatments against hyperpigmentation or for cosmetic uses (Hassan et al., 2022). Moreover, these compounds have shown promise in antitumor studies, where some derivatives exhibited inhibitory effects on different cancer cell lines, indicating potential as novel scaffolds for anticancer drug development (Albratty et al., 2017).
Antimicrobial and Antifungal Applications
Novel 1,2,4-triazole derivatives have also been synthesized and assessed for their antimicrobial and antifungal activities, presenting a potential route for the development of new antimicrobial agents. Some compounds have demonstrated good antimicrobial activity against a range of bacteria and fungi, which could address the increasing concern of antimicrobial resistance (Fahim & Ismael, 2019).
Enzyme Inhibition for Disease Treatment
Moreover, specific triazole derivatives have been investigated for their ability to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, enzymes relevant in the progression of Alzheimer’s disease. This highlights their potential use in creating therapeutic agents for neurodegenerative diseases (Riaz et al., 2020).
Agricultural Applications
In the agricultural sector, some of these compounds have been tested as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. Their efficacy in this area suggests they could serve as leads for developing new, environmentally friendly pesticides (Fadda et al., 2017).
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS/c12-5-8-3-1-2-4-9(8)15-10(17)6-18-11-13-7-14-16-11/h1-4,7H,6H2,(H,15,17)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXMXWITJTZGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CSC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(ethylthio)-2-methyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5540943.png)


![methyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B5540955.png)
![N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B5540958.png)
![2-(2-pyridinyl)ethyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate](/img/structure/B5540962.png)

![N-(2-methoxy-5-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5540979.png)

![1-[(1H-benzimidazol-2-ylthio)acetyl]imidazolidin-2-one](/img/structure/B5541001.png)
